molecular formula C8H10N2O2 B2638208 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- CAS No. 1256806-94-6

2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-

Cat. No.: B2638208
CAS No.: 1256806-94-6
M. Wt: 166.18
InChI Key: GUYZSLUBEWBVPM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine-6-methanol is a heterocyclic compound featuring a fused pyridine-oxazine core with a hydroxymethyl (-CH2OH) substituent at position 4. The compound’s molecular formula is inferred as C8H9N2O2 (assuming replacement of the nitrile group in the carbonitrile analog with a hydroxymethyl group) . Its fused bicyclic system combines aromatic pyridine and partially saturated oxazine rings, which influence electronic distribution and biological interactions.

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-5-6-1-2-7-8(10-6)9-3-4-12-7/h1-2,11H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYZSLUBEWBVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- typically involves the condensation of 2-protected-amino-3-hydroxypyridine with 2-chloroacrylonitrile or ethyl acrylate under reflux conditions in solvents such as acetone or acetonitrile . The reaction is facilitated by bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and the choice of base and solvent can influence the yield and regioselectivity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions for scale-up, ensuring high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxazine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

  • Oxidation can yield aldehydes or carboxylic acids.
  • Reduction can produce dihydro derivatives.
  • Substitution can introduce various functional groups, enhancing the compound’s bioactivity.

Scientific Research Applications

Medicinal Chemistry

1. Matrix Metalloproteinase Inhibition

One of the significant applications of 2H-Pyrido[3,2-b]-1,4-oxazine derivatives is their role as inhibitors of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components and are implicated in various diseases such as arthritis, cancer metastasis, and cardiovascular diseases. Compounds in this class have demonstrated efficacy in inhibiting MMP activity, making them potential therapeutic agents for conditions characterized by excessive tissue remodeling and inflammation .

2. Nonsteroidal Mineralocorticoid Receptor Antagonists

Research has identified novel morpholine-based derivatives of 2H-Pyrido[3,2-b]-1,4-oxazine as nonsteroidal mineralocorticoid receptor antagonists. These compounds have shown promise in treating conditions related to mineralocorticoid receptor overactivity, such as hypertension and heart failure. The lead compound exhibited a significant increase in binding affinity and functional potency compared to earlier candidates, indicating its potential for clinical development .

3. Anticancer Activity

Some derivatives of the 2H-Pyrido[3,2-b]-1,4-oxazine scaffold have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Their ability to selectively target cancer cells while sparing normal cells presents a promising avenue for cancer therapy .

Materials Science

1. Synthesis of Functional Polymers

The unique chemical properties of 2H-Pyrido[3,2-b]-1,4-oxazine derivatives have made them valuable in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of heterocyclic structures into their backbone. Research has focused on developing polymeric materials that leverage these compounds for applications in coatings and composites .

2. Organic Light Emitting Diodes (OLEDs)

Some derivatives have been explored as potential materials for organic light-emitting diodes due to their photophysical properties. The incorporation of 2H-Pyrido[3,2-b]-1,4-oxazine units into organic semiconductors can enhance charge transport and luminescent properties, making them suitable candidates for optoelectronic devices .

Agricultural Chemistry

1. Pesticide Development

The structural characteristics of 2H-Pyrido[3,2-b]-1,4-oxazine derivatives have led to their investigation as potential pesticide agents. Their bioactivity against various pests suggests that they could serve as effective alternatives to traditional pesticides. Research is ongoing to evaluate their efficacy and safety profiles in agricultural applications .

Summary Table of Applications

Application Area Specific Use Potential Benefits
Medicinal ChemistryMMP InhibitorsTreats diseases characterized by tissue remodeling
Mineralocorticoid Receptor AntagonistsManages hypertension and heart failure
Anticancer ActivityInduces apoptosis in cancer cells
Materials ScienceFunctional PolymersEnhanced thermal stability and mechanical properties
OLED MaterialsImproved charge transport and luminescent properties
Agricultural ChemistryPesticide DevelopmentEffective alternatives to traditional pesticides

Mechanism of Action

The mechanism by which 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts reactivity, solubility, and bioactivity. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent (Position 6) Molecular Weight Key Properties/Applications References
3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine-6-carbonitrile 928118-39-2 C8H7N3O -CN (Nitrile) 161.16 g/mol Electron-withdrawing group; potential intermediate in drug synthesis
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one 20348-09-8 C7H6N2O2 =O (Ketone) 150.14 g/mol High polarity; analyzed via RP-HPLC
Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate 499787-32-5 C11H14N2O3 -COOEt (Ester) 222.24 g/mol Enhanced lipophilicity; ester group aids in prodrug design
Target Compound : 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine-6-methanol - C8H9N2O2 (Inferred) -CH2OH (Hydroxymethyl) 165.17 g/mol Increased hydrophilicity; potential for hydrogen bonding -

Key Observations :

  • Ketone Derivative : The carbonyl group (=O) increases polarity, making it suitable for analytical methods like reverse-phase HPLC .
  • Ester Derivative : The ethyl ester (-COOEt) improves membrane permeability, a common feature in prodrug strategies .
  • Methanol Derivative: The hydroxymethyl (-CH2OH) group likely enhances water solubility and hydrogen-bonding capacity, advantageous for pharmacokinetics.

Heterocycle Modifications

Replacement of the oxazine oxygen with sulfur or introduction of additional heteroatoms alters electronic and steric properties:

Compound Name Core Heterocycle Key Features References
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid Thiazine (S atom) Higher molar mass (244.65 g/mol); sulfur enhances π-conjugation and redox activity
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo-pyridine Demonstrated anticancer activity in vitro; sulfur inclusion improves bioactivity
3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine-6-methanol Oxazine (O atom) Oxygen provides strong hydrogen-bonding capacity; modulates solubility -

Key Observations :

  • Oxazine Core : Oxygen-based heterocycles are more polar and may exhibit better aqueous solubility compared to sulfur analogs.

Physicochemical Properties

  • LogP and Solubility: The nitrile derivative (LogP inferred ~1.5) is moderately lipophilic, while the ketone (LogP = 0.212 ) and methanol derivatives are more hydrophilic. The thiazine analog has a predicted pKa of 1.97, indicating strong acidity due to the carboxylic acid group .
  • Thermal Stability :

    • The thiazine derivative has a high predicted boiling point (516.7°C ), attributed to its rigid fused-ring system and sulfur atom.

Biological Activity

2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- is a heterocyclic compound that exhibits potential bioactive properties. This compound is characterized by a fused ring system that combines pyridine and oxazine moieties. Recent research has highlighted its significance in medicinal chemistry, particularly for its interactions with various biological targets.

  • Molecular Formula : C8H10N2O
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 26323-62-6

The biological activity of 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, modulating their function.
  • Receptor Interaction : The compound may alter signal transduction pathways by interacting with cellular receptors.

Biological Activities

Research indicates that compounds within the pyrido oxazine family exhibit a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of pyrido compounds can target cancer-related pathways. For instance, certain pyrido derivatives have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and proliferation .

Antimicrobial Properties

Some studies suggest that related compounds possess antimicrobial properties. For example, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth and viability .

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory effects associated with similar structures. These compounds may modulate inflammatory pathways and reduce cytokine production, contributing to their therapeutic potential .

Case Studies and Research Findings

StudyFindingsReference
Synthesis and Biological ActivitiesIdentified several new bioactive compounds based on the pyrido framework with notable antitumor activity against specific cancer cell lines.
Enzyme Interaction StudiesDemonstrated that certain derivatives effectively inhibit DHFR, reducing the synthesis of tetrahydrofolate necessary for nucleic acid synthesis.
Antimicrobial TestingEvaluated against Gram-positive and Gram-negative bacteria; some derivatives showed significant inhibition zones in agar diffusion tests.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol derivatives?

Answer:
The synthesis of fused heterocycles like 2H-Pyrido[3,2-b]-1,4-oxazine derivatives typically involves condensation reactions between substituted pyridazine or oxazine precursors with aldehydes or ketones. For example, analogous compounds are synthesized via:

  • Haloacetaldehyde dimethyl acetal condensation with pyridazine intermediates to form fused rings .
  • Transition-metal-catalyzed cross-coupling (e.g., copper or palladium catalysts) to introduce substituents while preserving regioselectivity .
    Key steps include refluxing in ethanol or toluene, followed by purification via column chromatography. For hydroxylated derivatives, protective groups (e.g., benzyl or tert-butyl) are often employed to prevent side reactions .

Advanced: How can regioselectivity challenges in fused heterocycle synthesis be addressed using catalyst optimization?

Answer:
Regioselectivity issues in imidazo[1,2-b]pyridazine analogs (structurally related to the target compound) are mitigated by:

  • Ligand selection : Copper catalysts with acetylacetonate or hexafluoroacetylacetonate ligands enhance specificity in cross-coupling steps .
  • Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions, reducing diastereomer formation .
  • Temperature control : Lower reaction temperatures (0–25°C) stabilize intermediates, improving selectivity for the desired isomer . Validate outcomes using HPLC-MS or 2D NMR to confirm regiochemistry .

Basic: What spectroscopic and analytical techniques are critical for characterizing 2H-Pyrido[3,2-b]-1,4-oxazine derivatives?

Answer:

  • NMR spectroscopy : 1H/13C NMR identifies ring substitution patterns and confirms diastereomeric purity. For example, hydroxyl protons appear as broad singlets near δ 4.5–5.5 ppm .
  • Mass spectrometry (HRMS) : Exact mass analysis distinguishes between isomers (e.g., pyridooxazine vs. pyridothiazine derivatives) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives, as demonstrated in patent data for related oxazine salts .

Advanced: How can contradictory NMR data for diastereomeric mixtures be resolved?

Answer:
Discrepancies in NMR signals (e.g., overlapping peaks for diastereomers) require:

  • Variable-temperature NMR : Elevating temperature (e.g., 60°C) coalesces split signals, simplifying integration .
  • Chiral derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) to separate enantiomers via diastereomeric salt formation .
  • Computational modeling : DFT calculations predict chemical shifts for proposed structures, cross-referenced with experimental data .

Basic: What pharmacological activities are reported for structurally related oxazine derivatives?

Answer:

  • Kinase inhibition : Imidazo[1,2-b]pyridazine derivatives exhibit Fyn kinase inhibition, relevant in oncology and neurodegenerative disease research .
  • Antimicrobial activity : Thiazine analogs demonstrate activity against Gram-positive bacteria via membrane disruption .
  • Anti-inflammatory effects : Pyridobenzoxazine derivatives modulate COX-2 pathways, validated via in vitro IL-6 suppression assays .

Advanced: How can conflicting bioactivity data across studies be systematically resolved?

Answer:
Contradictions in bioactivity (e.g., varying IC50 values) may arise from assay conditions or impurities. Mitigation strategies include:

  • Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
  • Purity verification : Use HPLC-ELSD to confirm compound purity (>95%) and exclude degradation products .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate contributions to activity .

Basic: What crystallization strategies improve the stability of oxazine-based salts?

Answer:

  • Solvent evaporation : Slow evaporation from ethanol/water mixtures yields stable polymorphs .
  • Salt formation : Co-crystallization with pharmaceutically acceptable counterions (e.g., HCl or sodium) enhances solubility and shelf life .
  • Thermogravimetric analysis (TGA) : Monitor dehydration events to select storage conditions (e.g., anhydrous vs. hydrated forms) .

Advanced: How can computational tools predict metabolic pathways for oxazine derivatives?

Answer:

  • In silico metabolism prediction : Software like GLORY or ADMET Predictor identifies likely Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Isotope labeling : Synthesize deuterated analogs to track metabolic sites via LC-MS/MS fragmentation patterns .
  • CYP450 inhibition assays : Test interactions with CYP3A4/2D6 to anticipate drug-drug interaction risks .

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